molecular formula C11H11NO4S2 B14019296 o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate CAS No. 73709-51-0

o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate

Cat. No.: B14019296
CAS No.: 73709-51-0
M. Wt: 285.3 g/mol
InChI Key: MCEGWXOTZDFRKD-UHFFFAOYSA-N
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Description

o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate is a chemical compound with the molecular formula C10H11NO3S2 It is known for its unique structure, which includes a nitrophenyl group and a carbonodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate typically involves the reaction of ethyl carbonodithioate with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production process. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbonodithioate moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • o-Ethyl s-[2-(2-nitrophenyl)-2-oxoethyl] carbonodithioate
  • o-Ethyl s-[2-(4-nitrophenyl)-2-oxoethyl] carbonodithioate
  • o-Ethyl s-[2-(3-nitrophenyl)-2-oxopropyl] carbonodithioate

Uniqueness

o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

CAS No.

73709-51-0

Molecular Formula

C11H11NO4S2

Molecular Weight

285.3 g/mol

IUPAC Name

O-ethyl [2-(3-nitrophenyl)-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C11H11NO4S2/c1-2-16-11(17)18-7-10(13)8-4-3-5-9(6-8)12(14)15/h3-6H,2,7H2,1H3

InChI Key

MCEGWXOTZDFRKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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